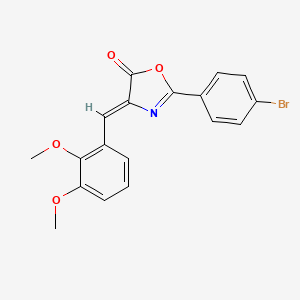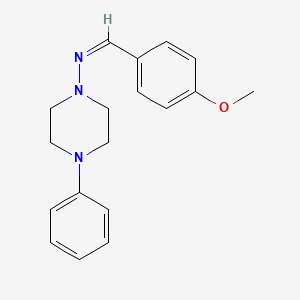![molecular formula C16H19N3O B3897116 N-[1-(2-furyl)ethylidene]-4-phenyl-1-piperazinamine](/img/structure/B3897116.png)
N-[1-(2-furyl)ethylidene]-4-phenyl-1-piperazinamine
Vue d'ensemble
Description
N-[1-(2-furyl)ethylidene]-4-phenyl-1-piperazinamine, also known as Furfenorex, is a chemical compound that has been studied for its potential use as a psychostimulant and appetite suppressant. This compound belongs to the class of piperazines, which are known to have a wide range of biological activities.
Applications De Recherche Scientifique
N-[1-(2-furyl)ethylidene]-4-phenyl-1-piperazinamine has been studied for its potential use as a psychostimulant and appetite suppressant. It has been shown to increase dopamine and norepinephrine levels in the brain, which can lead to increased alertness, focus, and energy. Additionally, this compound has been shown to reduce food intake and body weight in animal studies, suggesting its potential use as an anti-obesity drug.
Mécanisme D'action
The mechanism of action of N-[1-(2-furyl)ethylidene]-4-phenyl-1-piperazinamine involves its ability to inhibit the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can result in increased alertness, focus, and energy. Additionally, this compound has been shown to activate the hypothalamus, which can lead to a reduction in food intake and body weight.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the brain, which can lead to increased alertness, focus, and energy. Additionally, this compound has been shown to reduce food intake and body weight in animal studies. However, further research is needed to determine the long-term effects of this compound on the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[1-(2-furyl)ethylidene]-4-phenyl-1-piperazinamine in lab experiments is its ability to increase dopamine and norepinephrine levels in the brain, which can lead to increased alertness, focus, and energy. Additionally, this compound has been shown to reduce food intake and body weight in animal studies, suggesting its potential use as an anti-obesity drug. However, one limitation of using this compound in lab experiments is its potential for abuse and addiction, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on N-[1-(2-furyl)ethylidene]-4-phenyl-1-piperazinamine. One area of research could focus on its potential use as an anti-obesity drug. Additionally, further research is needed to determine the long-term effects of this compound on the body. Another area of research could focus on the development of safer and more effective psychostimulants and appetite suppressants. Overall, more research is needed to fully understand the potential uses and limitations of this compound.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential use as a psychostimulant and appetite suppressant. It has been shown to increase dopamine and norepinephrine levels in the brain, which can lead to increased alertness, focus, and energy. Additionally, this compound has been shown to reduce food intake and body weight in animal studies. However, further research is needed to determine the long-term effects of this compound on the body. Overall, this compound has the potential to be a useful tool in the development of new drugs for the treatment of various disorders.
Propriétés
IUPAC Name |
(E)-1-(furan-2-yl)-N-(4-phenylpiperazin-1-yl)ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-14(16-8-5-13-20-16)17-19-11-9-18(10-12-19)15-6-3-2-4-7-15/h2-8,13H,9-12H2,1H3/b17-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOUAKZPZMQCKD-SAPNQHFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CCN(CC1)C2=CC=CC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N1CCN(CC1)C2=CC=CC=C2)/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl N-{[3-(3-chlorobenzoyl)-1-piperidinyl]carbonyl}glycinate](/img/structure/B3897046.png)

![1-{3-[(3-tert-butyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]phenyl}imidazolidin-2-one](/img/structure/B3897059.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B3897068.png)

![5-[3-bromo-4-(dimethylamino)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3897076.png)

![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3897085.png)


![4-{4-[(3-fluorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3897109.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-phenyl-1-piperazinamine](/img/structure/B3897122.png)